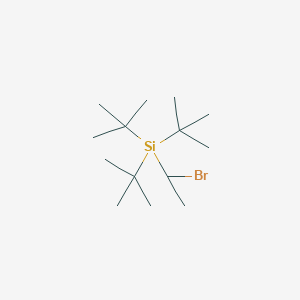

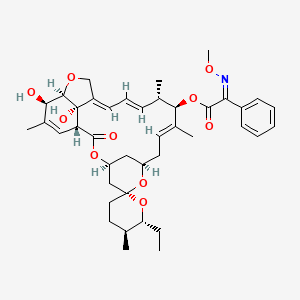

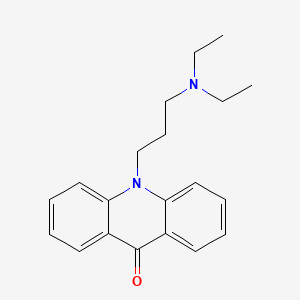

![molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naloxone hydrochloride is a medication primarily used to counter the effects of opioid overdose. It is an opioid antagonist, meaning it binds to opioid receptors and blocks or reverses the effects of opioid drugs such as heroin, morphine, and fentanyl . Naloxone hydrochloride is a life-saving drug that can quickly restore normal breathing in individuals experiencing an opioid overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with thebaine, an opiate alkaloid found in the opium poppy. Thebaine undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, to produce naloxone . The final step involves the conversion of naloxone to its hydrochloride salt form by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of naloxone hydrochloride involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Naloxone hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of thebaine to oripavine.

Reduction: Reduction of oripavine to dihydrothebaine.

Substitution: Introduction of an allyl group to form naloxone.

Common Reagents and Conditions

Common reagents used in the synthesis of naloxone hydrochloride include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Substitution reagents: Such as allyl bromide.

Major Products Formed

The major product formed from these reactions is naloxone, which is then converted to naloxone hydrochloride by reacting with hydrochloric acid .

Scientific Research Applications

Naloxone hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid receptor interactions.

Biology: Employed in research on opioid receptors and their role in the central nervous system.

Mechanism of Action

Naloxone hydrochloride works by competitively binding to opioid receptors in the central nervous system, particularly the μ-opioid receptors . By occupying these receptors, naloxone hydrochloride displaces opioid molecules and prevents them from exerting their effects, thereby reversing respiratory depression and other symptoms of opioid overdose . The rapid onset of action makes it highly effective in emergency situations .

Comparison with Similar Compounds

Similar Compounds

Naltrexone: Another opioid antagonist used for long-term management of opioid dependence and alcohol dependence.

Buprenorphine: A partial opioid agonist often combined with naloxone to prevent misuse.

Uniqueness of Naloxone Hydrochloride

Naloxone hydrochloride is unique in its rapid onset of action and short duration of effect, making it ideal for emergency overdose reversal . Unlike naltrexone, which is used for long-term treatment, naloxone hydrochloride is used for immediate intervention .

Naloxone hydrochloride’s ability to quickly reverse the life-threatening effects of opioid overdose has made it an essential tool in the fight against the opioid crisis .

Properties

Molecular Formula |

C19H22ClNO4 |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1 |

InChI Key |

RGPDIGOSVORSAK-JVTXJRTPSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)

![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)